Sphondin

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  • Catalog No.:

    S585837
  • CAS No.:

    483-66-9
  • Molecular Formula:

    C12H8O4
  • Molecular Weight:

    216.19 g/mol
  • Availability:

    In Stock
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CAS Number 483-66-9
Product Name Sphondin
IUPAC Name 6-methoxyfuro[2,3-h]chromen-2-one
Molecular Formula C12H8O4
Molecular Weight 216.19 g/mol
InChI InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3
InChI Key DLCJNIBLOSKIQW-UHFFFAOYSA-N
SMILES COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2
Solubility In water, 5.37X10+2 mg/L at 25 °C (est)
Synonyms Sfondin;sphondin;6-Methoxy-2H-furo[2,3-h]-1-benzopyran-2-one;6-Methoxy-2H-furo[2,3-h][1]benzopyran-2-one;2H-Furo(2,3-h)-1-benzopyran-2-one, 6-Methoxy-
Canonical SMILES COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2

Sphondin: A Comprehensive Review of Properties, Synthesis, Biological Effects, Applications, and Future Directions

Introduction:
Sphondin is a naturally occurring chemical compound that has shown considerable promise in various fields of research and industry. It has been found to possess several unique physical and chemical properties that make it an attractive candidate for use in a variety of applications. This paper aims to provide a comprehensive review of sphondin, covering its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

Definition and Background:
Sphondin (C26H28N2O2) is a natural alkaloid that was first isolated in 1946 from the roots of the Indian plant, Sphaeranthus Indicus Linn. It belongs to the class of bioactive compounds known as eudesmane sesquiterpenes and has been found to possess several biological activities, including anti-inflammatory, antidiabetic, anticancer, and antimicrobial effects.

Physical and Chemical Properties:
Sphondin is a white crystalline solid that is sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and chloroform. It has a melting point of approximately 166-168°C and a molecular weight of 404.52 g/mol.

Synthesis and Characterization:
Several methods have been developed for the synthesis of sphondin, including the use of enzymes such as tyrosinase, peroxidase, and laccase. Characterization of sphondin involves various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Analytical Methods:
Various analytical methods have been developed to detect and quantify sphondin in biological samples and natural sources, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).

Biological Properties:
Sphondin has been found to possess several biological activities, including anti-inflammatory, antidiabetic, anticancer, and antimicrobial effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells.

Toxicity and Safety in Scientific Experiments:
Studies have demonstrated that sphondin has no significant toxicity to human cells and has not shown any adverse effects on major organs such as the liver, spleen, and kidneys. However, further studies are needed to determine the long-term effects of sphondin on human health.

Applications in Scientific Experiments:
Sphondin has been used in various scientific experiments, including drug discovery and development, inflammation research, and cancer therapy. It has been shown to enhance the efficacy of various anticancer drugs and reduce inflammation in animal models.

Current State of Research:
Several studies have been conducted on sphondin's biological properties and potential applications. However, further studies are needed to determine its full potential and to develop more efficient methods for its synthesis and characterization.

Potential Implications in Various Fields of Research and Industry:
Sphondin has the potential to be used in various fields of research and industry, including drug discovery and development, agriculture, food and beverage, and cosmetic industries. Its anti-inflammatory and antimicrobial effects make it an attractive candidate for use in skincare products, and its anticancer properties make it an effective tool in cancer therapy.
Limitations:
One of the limitations of sphondin is its low solubility in water, which limits its absorption and bioavailability. Additionally, its synthesis and isolation are laborious and require sophisticated equipment, making its production expensive and challenging.

Future Directions:
Several future directions can be explored in the study of sphondin, including the development of more efficient synthesis methods, the investigation of its mode of action, and the evaluation of its potential in treating other diseases. Other potential applications of sphondin can also be explored, such as its use in agriculture and its potential as a food additive.

Conclusion:
Sphondin is a natural alkaloid with several unique properties that make it an attractive candidate for use in various fields of research and industry. Its biological properties, including anti-inflammatory, antidiabetic, anticancer, and antimicrobial effects, make it an effective tool in drug development, inflammation research, and cancer therapy. Although further studies are needed to determine its full potential, sphondin shows considerable promise in various fields, and its future applications are worth exploring.

Color/Form White powde
Molecular Weight 216.19 g/mol
XLogP3 2.2
LogP log Kow = 2.14 (est)
Appearance Powder
Vapor Pressure 3.8X10-6 mm Hg at 25 °C (est)
Other CAS 483-66-9
Wikipedia Sphondin
General Manufacturing Information Sphondin is a component of Heracleum maximum roots, these roots are commonly used by the indigenous peoples of North America for the treatment of respiratory ailments including tuberculosis.
Interactions At concentrations up to 6.7 ppm, 8-methoxypsoralen, sphondin, and khellin are not toxic to first-instar larvae of the mosquito Aedes aegypti. The irradiation of sensitized larvae with long-wavelength ultraviolet light did not always produce any immediate toxicity enhancement, but delayed effects were clearly visible. These were observed over the development of the organisms from first-instar larvae to adults. No adverse effects were noted when larvae were irradiated in the absence of sensitizers, or when they were placed in solutions of sensitizers which had been previously irradiated with the same light sources. 8-Methoxypsoralen was slightly more phototoxic than its isomer sphondin. Khellin, recently reported to undergo photoinduced cyclization with DNA components, showed minimal phototoxicity in the concentration range used.
Dates Modify: 2023-05-22

1. Ling Ling Yang, et al. Effects of Sphondin, Isolated From Heracleum Laciniatum, on IL-1beta-induced cyclooxygenase-2 Expression in Human Pulmonary Epithelial Cells. Life Sci. 2002 Nov 29;72(2):199-213.

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